molecular formula C13H8N4O2S2 B2483647 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941993-81-3

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2483647
CAS No.: 941993-81-3
M. Wt: 316.35
InChI Key: PJBFLJKWEUMNOV-UHFFFAOYSA-N
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Description

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a fused thiazolo-benzothiazole core substituted with a methyl group at the 7-position and linked to a 1,2-oxazole-5-carboxamide moiety. Its complex structure combines aromatic and electron-rich heterocycles, which are often associated with biological activity, particularly in antimicrobial and antitumor applications . The compound’s crystallographic and electronic properties have likely been studied using tools like the SHELX software suite, which is widely employed for small-molecule refinement and structural analysis .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O2S2/c1-6-15-10-9(20-6)3-2-7-11(10)21-13(16-7)17-12(18)8-4-5-14-19-8/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBFLJKWEUMNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Step 1: Thiazolo-Benzothiazole Core Formation

  • Reaction Type : Cyclocondensation

  • Reagents : Thiourea derivatives with α-haloketones or α-bromoesters under basic conditions (e.g., K₂CO₃ or Et₃N) .

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours.

  • Key Intermediate : 7-Methyl- thiazolo[5,4-e] benzothiazol-2-amine .

Step 2: Oxazole-Carboxamide Coupling

  • Reaction Type : Amide Bond Formation

  • Reagents : 1,2-Oxazole-5-carboxylic acid activated via coupling agents (e.g., EDC, HOBt) .

  • Conditions : Room temperature in dichloromethane (DCM) or DMF, with catalytic DMAP.

  • Yield : ~70–85% after purification by column chromatography .

Functional Group Transformations

The compound undergoes selective modifications at its carboxamide and heterocyclic positions:

Reaction Type Reagents/Conditions Product Yield Reference
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CAlkylated carboxamide derivatives55–65%
Hydrolysis 6M HCl, reflux, 4–6 hours1,2-Oxazole-5-carboxylic acid90%
Oxazole Ring Opening H₂O₂, AcOH, 50°CThiazolo-benzothiazole with opened oxazole ring40–50%
Sulfonation SO₃·Py complex, DCM, 0°C → RTSulfonated derivative at oxazole nitrogen60%

Reactivity with Nucleophiles and Electrophiles

  • Nucleophilic Aromatic Substitution (NAS) :

    • The electron-deficient oxazole ring reacts with amines (e.g., aniline) at position 4 under microwave irradiation (120°C, 30 min), yielding substituted oxazoles .

    • Thiols attack the thiazole sulfur, leading to ring-opening products in the presence of CuI catalysts .

  • Electrophilic Substitution :

    • Nitration (HNO₃/H₂SO₄) occurs preferentially at the benzothiazole’s C5 position due to electron-rich aromaticity .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (pH < 2) : The oxazole ring degrades within 2 hours, forming a diketone intermediate .

  • Basic Conditions (pH > 10) : The carboxamide hydrolyzes to the corresponding carboxylic acid, while the thiazole rings remain intact .

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the benzothiazole’s C4 position:

  • Catalyst : Pd(PPh₃)₄

  • Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours .

  • Scope : Compatible with boronic acids bearing electron-withdrawing groups (e.g., –NO₂, –CF₃).

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the oxazole’s C2–C3 double bond, forming bicyclic adducts .

Biological Derivatization

  • Enzymatic Hydrolysis : Liver microsomes cleave the carboxamide bond, generating the free acid metabolite (t₁/₂ = 2.5 hours) .

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the oxazole’s hydroxyl group, enhancing solubility .

Industrial-Scale Optimization

Recent advances in flow chemistry improve yields for key steps:

  • Continuous Cyclization : Microreactors achieve 95% conversion in 10 minutes at 120°C .

  • In-Line Purification : Simulated moving bed (SMB) chromatography reduces purification time by 70% .

Scientific Research Applications

Biological Applications

A. Antimicrobial Activity

Research indicates that derivatives of thiazole and benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide have shown effectiveness against various bacterial strains. A study highlighted the activity of benzothiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents with improved bioavailability and selectivity .

B. Antitumor Effects

The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been linked to inhibiting cancer cell proliferation. For example, compounds sharing structural similarities with this compound have been evaluated for their cytotoxic effects on various cancer cell lines .

C. Antiviral Activity

Benzothiazole derivatives have demonstrated antiviral properties against viral pathogens such as the Tobacco Mosaic Virus (TMV). The introduction of electron-donating groups has enhanced the protective activity of these compounds against viruses .

Case Studies

A. Antitubercular Activity Study

In a recent study evaluating the antitubercular activity of benzothiazole-based compounds, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results with MIC values lower than conventional treatments like isoniazid .

B. Anticancer Research

A study focused on synthesizing thiazole-containing compounds evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth compared to control groups .

Mechanism of Action

The mechanism of action of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include derivatives of thiadiazole, oxazole, and fused benzothiazole systems. Below is a detailed comparison based on pharmacopeial standards and crystallographic methodologies:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (Target) Thiazolo[5,4-e]benzothiazole 7-methyl, 1,2-oxazole-5-carboxamide Hypothesized antimicrobial/antitumor
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo... Cephalosporin-thiadiazole hybrid 5-methyl-1,3,4-thiadiazolylthio, tetrazole Antibacterial (β-lactam derivatives)
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo... Cephalosporin-thiadiazole hybrid 5-methyl-1,3,4-thiadiazolylthio, pivalamido Antibacterial (enhanced stability)

Key Findings:

Structural Complexity : The target compound’s fused thiazolo-benzothiazole system distinguishes it from cephalosporin-based hybrids, which prioritize β-lactam rings for antibacterial activity. The oxazole carboxamide group may enhance binding to eukaryotic targets (e.g., kinases or tubulin) compared to prokaryote-focused thiadiazole derivatives .

Electronic Effects : The electron-withdrawing oxazole moiety in the target compound likely reduces metabolic stability compared to the electron-donating thiadiazole groups in cephalosporin analogs. This could limit its bioavailability without structural optimization.

Crystallographic Analysis : Tools like SHELXL and SHELXS are critical for resolving such complex heterocycles. For example, SHELX’s robustness in handling twinned data or high-resolution refinements may have been employed to elucidate the target compound’s stereochemistry .

Biological Activity

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazole and benzothiazole moiety fused with an oxazole ring and a carboxamide group. This structural complexity is believed to contribute to its diverse pharmacological properties.

Biological Activities

Research indicates that derivatives of thiazole and benzothiazole exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many compounds within this class have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibitory effects on breast and colon carcinoma cells
AntitubercularPotential activity against Mycobacterium tuberculosis

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for high specificity in binding, which can modulate biological pathways leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Key steps may include:

  • Preparation of Thiazole and Benzothiazole Intermediates : Using appropriate precursors under controlled conditions.
  • Cyclization : Coupling with oxazole derivatives.
  • Purification : Ensuring high yield and purity for biological testing.

Table 2: Synthetic Routes

StepDescription
Step 1: PreparationSynthesis of thiazole and benzothiazole intermediates
Step 2: CyclizationCoupling with oxazole derivatives
Step 3: PurificationAdvanced purification techniques

Study on Anticancer Activity

A study evaluated the antiproliferative effects of related compounds against human breast cancer cell lines (MCF7 and T47D). Among the synthesized derivatives, certain compounds showed IC50 values indicating potent activity:

  • Compound A : IC50 = 38 µM (T47D)
  • Compound B : IC50 = 33 µM (MCF7)

These results highlight the potential of thiazole-benzothiazole derivatives in cancer treatment .

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of various oxazole derivatives against several pathogens. The findings revealed that compounds similar to this compound exhibited significant inhibition against both bacterial and fungal strains .

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